
Methyl 3-bromo-5-((tert-butyldimethylsilyl)oxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-bromo-5-((tert-butyldimethylsilyl)oxy)benzoate is an organic compound that features a bromine atom, a tert-butyldimethylsilyl (TBDMS) protecting group, and a methyl ester functional group. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules due to its reactive bromine atom and the protective nature of the TBDMS group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5-((tert-butyldimethylsilyl)oxy)benzoate typically involves the protection of a hydroxyl group with a TBDMS group followed by bromination. One common method involves the reaction of 3-hydroxybenzoic acid with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole to form the TBDMS ether. This is followed by esterification with methanol and subsequent bromination using a brominating agent like N-bromosuccinimide (NBS) under light or heat to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-bromo-5-((tert-butyldimethylsilyl)oxy)benzoate can undergo various types of reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Deprotection Reactions: The TBDMS group can be removed under acidic conditions or by using fluoride ions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boron reagents under mild conditions.
Deprotection: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) at room temperature.
Major Products
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Deprotection: Formation of the corresponding hydroxybenzoate.
Applications De Recherche Scientifique
Methyl 3-bromo-5-((tert-butyldimethylsilyl)oxy)benzoate is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the modification of biomolecules for research purposes.
Medicine: Could be used in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action for Methyl 3-bromo-5-((tert-butyldimethylsilyl)oxy)benzoate primarily involves its reactivity due to the bromine atom and the protective nature of the TBDMS group. The bromine atom can participate in substitution reactions, while the TBDMS group protects the hydroxyl group from unwanted reactions until it is selectively removed .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Bromopropoxy)-tert-butyldimethylsilane
- tert-Butyl bromoacetate
- 5-Bromo-1-(tert-butyldimethylsilyl)-1H-indole
Uniqueness
Methyl 3-bromo-5-((tert-butyldimethylsilyl)oxy)benzoate is unique due to its combination of a bromine atom, a TBDMS protecting group, and a methyl ester functional group. This combination allows for selective reactions and protection strategies in organic synthesis, making it a valuable intermediate in the preparation of complex molecules.
Propriétés
Formule moléculaire |
C14H21BrO3Si |
|---|---|
Poids moléculaire |
345.30 g/mol |
Nom IUPAC |
methyl 3-bromo-5-[tert-butyl(dimethyl)silyl]oxybenzoate |
InChI |
InChI=1S/C14H21BrO3Si/c1-14(2,3)19(5,6)18-12-8-10(13(16)17-4)7-11(15)9-12/h7-9H,1-6H3 |
Clé InChI |
DINKRYFPFVOHCO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1=CC(=CC(=C1)C(=O)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4,5,5-Tetramethyl-2-[4-(propan-2-ylsulfanyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B13454533.png)
![5-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B13454549.png)
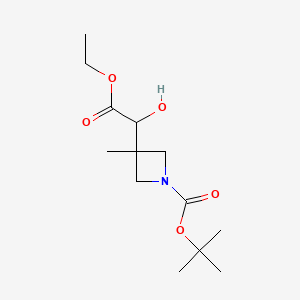
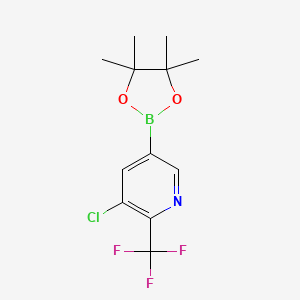
![1-Oxa-7-azaspiro[4.4]non-3-enehydrochloride](/img/structure/B13454563.png)
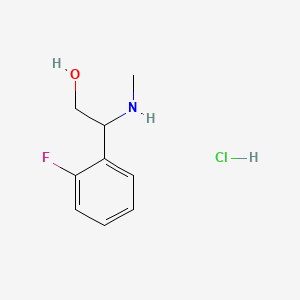
![3-(2,6-Dioxopiperidin-3-yl)-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B13454572.png)
![Bicyclo[3.2.0]heptan-6-ol](/img/structure/B13454575.png)
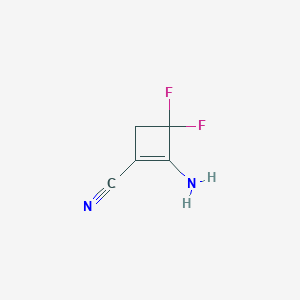
![rac-(1R,2R,4S)-N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B13454592.png)
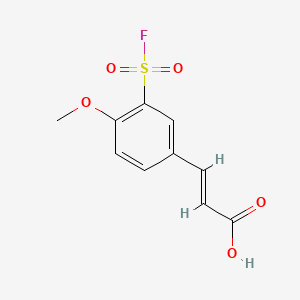
![N-[(3R)-4,4-difluoropyrrolidin-3-yl]-2,2,2-trifluoroacetamide hydrochloride](/img/structure/B13454599.png)

![1-benzyl 1'-tert-butyl 4-ethyl 2',3',5,6-tetrahydro-1H,1'H,2H,6'H-[3,4'-bipyridine]-1,1',4-tricarboxylate](/img/structure/B13454607.png)
